1-METHANESULFONYL-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE
Overview
Description
1-METHANESULFONYL-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE is a chemical compound with the molecular formula C17H26N2O3S. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methanesulfonyl group and a trimethylphenyl group.
Preparation Methods
The synthesis of 1-METHANESULFONYL-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via a modified Birch reduction using sodium in ethanol.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced through a sulfonylation reaction, where methanesulfonyl chloride reacts with the piperidine derivative under basic conditions.
Attachment of the Trimethylphenyl Group: The trimethylphenyl group is attached via a Friedel-Crafts alkylation reaction, where the piperidine derivative reacts with trimethylbenzene in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-METHANESULFONYL-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-METHANESULFONYL-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-METHANESULFONYL-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-METHANESULFONYL-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
- 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE
- 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities
Properties
IUPAC Name |
1-methylsulfonyl-N-(2,4,6-trimethylphenyl)piperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-11-8-12(2)15(13(3)9-11)17-16(19)14-6-5-7-18(10-14)22(4,20)21/h8-9,14H,5-7,10H2,1-4H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFTYJPDJNYHPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CCCN(C2)S(=O)(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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